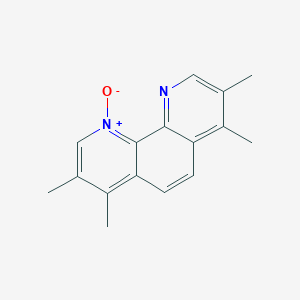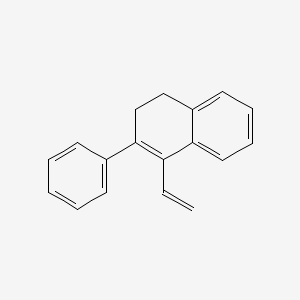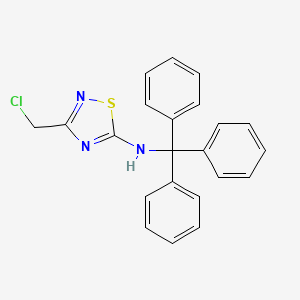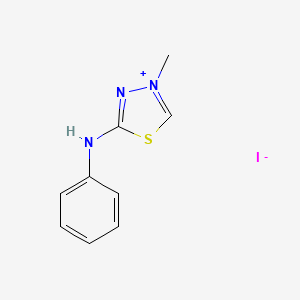![molecular formula C12H20O2 B14319815 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 105018-92-6](/img/structure/B14319815.png)
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C13H22O2. This compound is characterized by its unique spiro structure, which includes a bicyclo[2.2.1]heptane ring system fused to a 1,3-dioxolane ring. The presence of three methyl groups at the 1, 3, and 3 positions of the bicycloheptane ring adds to its structural complexity and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the spiro dioxolane ring: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with a suitable diol and an acid catalyst to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the spiro ring formation.
化学反应分析
Types of Reactions
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
科学研究应用
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Norbornane: A bicyclo[2.2.1]heptane derivative without the spiro dioxolane ring.
Camphene: A bicyclo[2.2.1]heptane derivative with a methylene group at the 3 position.
Camphor: A bicyclo[2.2.1]heptane derivative with a ketone group at the 2 position.
Uniqueness
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of the dioxolane ring and three methyl groups differentiates it from other bicyclo[2.2.1]heptane derivatives, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
105018-92-6 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
1',3',3'-trimethylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C12H20O2/c1-10(2)9-4-5-11(3,8-9)12(10)13-6-7-14-12/h9H,4-8H2,1-3H3 |
InChI 键 |
JPGZYOATSOHXBR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)(C13OCCO3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


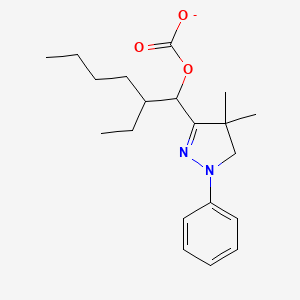
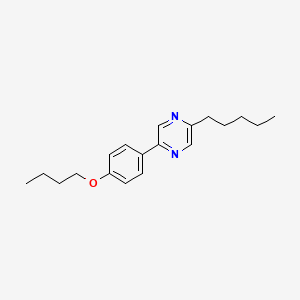
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
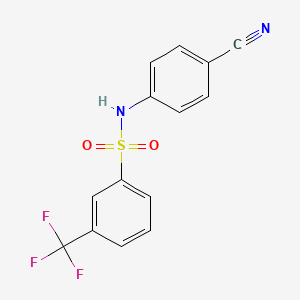

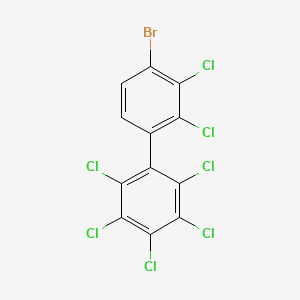
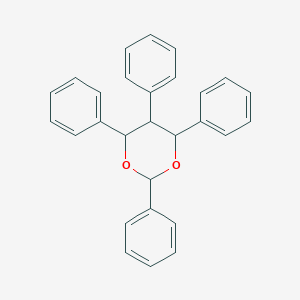
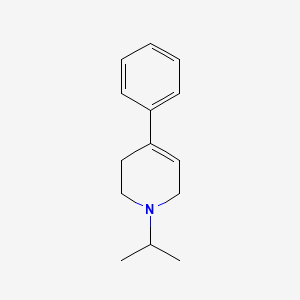
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
